molecular formula C20H22N2O2 B7163839 N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7163839
M. Wt: 322.4 g/mol
InChI Key: NOXZTRWNGGQOEN-UHFFFAOYSA-N
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Description

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of azetidinone derivatives Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Properties

IUPAC Name

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)21-12-19(23)22-13-17(14-22)11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZTRWNGGQOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 3-benzylazetidin-1-yl with 2-oxoethyl and 2-methylbenzamide under controlled conditions. One common method involves the use of benzylamine as a starting material, which undergoes a series of reactions including acylation, cyclization, and condensation to form the desired azetidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. Techniques such as green oxidation reactions in microchannel reactors can be employed to achieve efficient synthesis while minimizing environmental impact . The use of commercially available and low-cost starting materials is also a key consideration in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the azetidinone ring .

Mechanism of Action

The mechanism of action of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide stands out due to its specific structural features, which confer unique biological activities and potential applications. Its combination of the azetidinone ring with benzyl and methylbenzamide groups makes it a versatile compound for various research and industrial purposes.

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